REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].F[C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[O:22])=[CH:19][CH:18]=1>CN(C=O)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[O:9][C:17]1[CH:24]=[CH:23][C:20]([CH:21]=[O:22])=[CH:19][CH:18]=1 |f:1.2.3|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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FC1=C(C(=CC=C1)F)O
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Name
|
|
Quantity
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3.29 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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1.36 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=O)C=C1
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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poured in to ice cold water
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (100 mL×2)
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Type
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WASH
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Details
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The combined organic layers were washed with water (50 mL×2), brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulphate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The resulting residue was purified by column chromatography
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Name
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|
Type
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product
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Smiles
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FC1=C(OC2=CC=C(C=O)C=C2)C(=CC=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |